molecular formula C7H6N4O B123577 3-Amino-4-cyanopyridine-2-carboxamide CAS No. 155879-89-3

3-Amino-4-cyanopyridine-2-carboxamide

Cat. No. B123577
M. Wt: 162.15 g/mol
InChI Key: BTXHUQIYIXFEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-cyanopyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACPC and is a derivative of pyridine. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism Of Action

The exact mechanism of action of ACPC is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including learning and memory.

Biochemical And Physiological Effects

ACPC has been found to have a wide range of biochemical and physiological effects. These include increasing the release of acetylcholine, dopamine, and norepinephrine, as well as increasing blood flow to the brain. ACPC has also been found to have antioxidant properties and may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ACPC in lab experiments is its high purity, which ensures accurate and reproducible results. However, ACPC can be expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of ACPC is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research on ACPC. One area of interest is the development of new drugs based on the structure of ACPC. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its potential applications in the treatment of neurological disorders. Finally, ACPC may have potential applications in other areas of research, such as cancer and cardiovascular disease.

Scientific Research Applications

ACPC has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

155879-89-3

Product Name

3-Amino-4-cyanopyridine-2-carboxamide

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-amino-4-cyanopyridine-2-carboxamide

InChI

InChI=1S/C7H6N4O/c8-3-4-1-2-11-6(5(4)9)7(10)12/h1-2H,9H2,(H2,10,12)

InChI Key

BTXHUQIYIXFEEQ-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C#N)N)C(=O)N

Canonical SMILES

C1=CN=C(C(=C1C#N)N)C(=O)N

synonyms

2-Pyridinecarboxamide,3-amino-4-cyano-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of liquid ammonia (30 ml) and ethyl 3-amino-4-cyanopyridine-2-carboxylate (Preparation 11; 2.8 g, 0.0147 mol) was heated at 100° C. in an autoclave for 18 hours. The ammonia was allowed to evaporate and the resulting product crystallised from ethyl acetate to give the title compound as an off-white solid (2.2 g, 94%), m.p. >310° C. Found: C,51.84; H,3.69; N,34.30. C7H6N4O requires C,51.85; H,3.73; N,34.56%.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

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